Product packaging for Cdk7/12-IN-1(Cat. No.:)

Cdk7/12-IN-1

Cat. No.: B12422529
M. Wt: 462.6 g/mol
InChI Key: IHXKZRXUGKSPTO-NQIIRXRSSA-N
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Description

Classification within Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are a family of serine/threonine protein kinases that are fundamental to regulating the cell cycle and transcription. mdpi.comtandfonline.com Inhibitors of these kinases can be categorized in several ways. One major distinction is between cell-cycle-linked CDKs (like CDK1, CDK2, CDK4, and CDK6) and transcription-linked CDKs (such as CDK7, CDK8, CDK9, CDK12, and CDK13). mdpi.com Cdk7/12-IN-1 falls into the category of transcription-linked CDK inhibitors.

Furthermore, CDK inhibitors can be classified based on their target specificity. Broad-range or pan-CDK inhibitors act on multiple CDKs, whereas specific or selective inhibitors are designed to target one or a small subset of kinases. wikipedia.org this compound is classified as a selective CDK inhibitor, as it primarily targets CDK7 and, to a lesser extent, CDK12. medchemexpress.commedchemexpress.com

CDK7 holds a unique position as it has dual functions, participating in both the regulation of the cell cycle and transcription. mdpi.comresearchgate.net It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs (CDK1, 2, 4, and 6) by phosphorylation. nih.govtandfonline.com It is also a part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation. tandfonline.comtandfonline.com Due to this dual role, CDK7 has become an attractive target in cancer research. nih.govdelveinsight.com

Overview of this compound as a Selective CDK7/12 Inhibitor

This compound is recognized for its potent and selective inhibition of Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 12 (CDK12). medchemexpress.com Its selectivity is defined by its half-maximal inhibitory concentration (IC50), which is the measure of its effectiveness in inhibiting a specific biological or biochemical function. Research demonstrates that this compound inhibits CDK7 with a significantly higher potency than it does CDK12. medchemexpress.commedchemexpress.comclinisciences.com

The specific IC50 values for this compound are reported to be 3 nM for CDK7 and 277 nM for CDK12. medchemexpress.commedchemexpress.comclinisciences.com This ninety-two-fold difference highlights its strong preference for CDK7. The ability to selectively inhibit these transcriptional CDKs is a key feature of this compound in a research context.

Inhibitory Activity of this compound

Target KinaseIC50 (nM)Reference
CDK73 medchemexpress.commedchemexpress.comclinisciences.com
CDK12277 medchemexpress.commedchemexpress.comclinisciences.com

This compound as a Preclinical Research Tool

This compound is utilized exclusively as a preclinical research tool. medchemexpress.com Its value lies in its ability to allow scientists to probe the consequences of inhibiting CDK7 and CDK12. The inhibition of these kinases is considered an effective strategy for suppressing tumor growth, making compounds like this compound valuable for studying cancer biology. medchemexpress.comclinisciences.com Overexpression of CDK7 has been observed in a wide array of human cancers, including breast, gastric, ovarian, and lung cancer, often correlating with a poor prognosis. nih.govfrontiersin.org

By using a selective inhibitor, researchers can investigate the specific downstream effects of blocking CDK7/12 activity. This includes studying impacts on the cell cycle, apoptosis (programmed cell death), and the transcription of genes, particularly those associated with cancer cell growth and survival. nih.govximbio.com For instance, inhibiting CDK7 has been shown to disrupt cell cycle progression and reduce the transcription of essential genes in cancer cells. researchgate.net The development of selective CDK7 inhibitors, such as THZ1 and YKL-5-124, has been instrumental in preclinical studies, demonstrating antitumor activity in various cancer models. frontiersin.orgharvard.edu this compound serves a similar purpose, providing a chemical probe to dissect the functional roles of CDK7 and CDK12 and to identify vulnerabilities in cancer cells that depend on their activity. medchemexpress.comembopress.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34N8O B12422529 Cdk7/12-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H34N8O

Molecular Weight

462.6 g/mol

IUPAC Name

(3R,4R)-4-[[[7-[(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)methylamino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol

InChI

InChI=1S/C25H34N8O/c1-15(2)19-12-29-33-23(28-13-20-17(4)30-24-9-16(3)6-8-32(20)24)10-22(31-25(19)33)27-11-18-5-7-26-14-21(18)34/h6,8-10,12,15,18,21,26,28,34H,5,7,11,13-14H2,1-4H3,(H,27,31)/t18-,21+/m1/s1

InChI Key

IHXKZRXUGKSPTO-NQIIRXRSSA-N

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)CNC3=CC(=NC4=C(C=NN34)C(C)C)NC[C@H]5CCNC[C@@H]5O)C

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)CNC3=CC(=NC4=C(C=NN34)C(C)C)NCC5CCNCC5O)C

Origin of Product

United States

Molecular and Cellular Mechanisms of Cdk7/12 in 1 Action

Direct Enzymatic Inhibition Profile of Cdk7/12-IN-1

CDK7 Inhibitory Concentration (IC50) Characterization

THZ1 is a highly potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). In biochemical assays, THZ1 demonstrates a half-maximal inhibitory concentration (IC50) of 3.2 nM against CDK7 merckmillipore.comsigmaaldrich.com. This potent inhibition is achieved through a unique mechanism. THZ1 acts as an irreversible inhibitor by forming a covalent bond with a cysteine residue (Cys312) located outside of the canonical kinase domain of CDK7 merckmillipore.comsigmaaldrich.comnih.gov. This covalent modification allows THZ1 to achieve high selectivity and potent inhibition of CDK7's enzymatic activity.

CDK12 Inhibitory Concentration (IC50) Characterization

In addition to its potent activity against CDK7, THZ1 also exhibits inhibitory effects on CDK12. However, its potency against CDK12 is less than that for CDK7. The reported IC50 value for THZ1 against CDK12 is 250 nM sigmaaldrich.com. Similar to its interaction with CDK7, THZ1 also forms a covalent bond with a corresponding cysteine residue in CDK12, contributing to its inhibitory action nih.gov. The dual inhibition of both CDK7 and CDK12 by compounds like THZ1 is a subject of ongoing research for its potential therapeutic applications aacrjournals.org.

Comparative Selectivity Against Other Kinases

While THZ1 is a potent inhibitor of CDK7 and also targets CDK12, its selectivity against other kinases has been evaluated. It exhibits comparatively weak activity against other cyclin-dependent kinases such as CDK1 and CDK2 sigmaaldrich.com. The unique covalent binding mechanism of THZ1, targeting a non-conserved cysteine residue, contributes significantly to its selectivity profile. However, it is important to note that THZ1 also covalently targets CDK13, a kinase closely related to CDK12 nih.gov. The development of highly selective inhibitors for individual CDKs remains a key challenge in the field.

KinaseTHZ1 IC50
CDK73.2 nM
CDK12250 nM
CDK1Weakly active
CDK2Weakly active

Interplay with the CDK-Activating Kinase (CAK) Complex

This compound Effects on CDK7/Cyclin H/MAT1 Assembly and Activity

The CDK-activating kinase (CAK) complex, composed of CDK7, Cyclin H, and MAT1, plays a crucial role in both cell cycle regulation and transcription nih.govashpublications.org. As a direct inhibitor of the catalytic subunit CDK7, compounds like THZ1 directly impede the kinase activity of the assembled CAK complex nih.gov. By binding to CDK7, THZ1 prevents the phosphorylation of its downstream targets. The primary mechanism of action is the inhibition of the enzymatic function of the pre-formed complex rather than the disruption of the assembly of the CDK7/Cyclin H/MAT1 complex itself.

Disruption of TFIIH-Mediated Transcriptional Control by this compound

This compound exerts its influence on cellular function primarily through the disruption of transcriptional processes regulated by the general transcription factor TFIIH. As a component of TFIIH, Cyclin-dependent kinase 7 (Cdk7) plays a pivotal role in initiating and regulating the transcription of protein-coding genes by RNA polymerase II (RNAPII).

A key mechanism of this compound is the inhibition of phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNAPII. The CTD consists of multiple repeats of the heptapeptide sequence Y-S-P-T-S-P-S, and the phosphorylation status of the serine residues at positions 2, 5, and 7 (Ser2, Ser5, and Ser7) is critical for regulating the transcription cycle.

Cdk7 is a major kinase responsible for phosphorylating Ser5 and Ser7 residues of the RNAPII CTD. nih.govoup.com This phosphorylation is a crucial early step in the transcription cycle. Inhibition of Cdk7 leads to a significant reduction in the phosphorylation of Ser5 and Ser7. nih.govoup.comfrontiersin.org While Cdk9 is primarily responsible for Ser2 phosphorylation during transcription elongation, Cdk7 activity is also required for the activation of Cdk9. nih.govnih.gov Therefore, inhibition of Cdk7 can indirectly lead to a delayed and reduced phosphorylation of Ser2. oup.com Studies have shown that treatment with Cdk7 inhibitors results in a marked decrease in the phosphorylation of Ser5, followed by a reduction in Ser7 and Ser2 phosphorylation. oup.comfrontiersin.org

The inhibition of RNAPII CTD phosphorylation by this compound has profound effects on both the initiation and elongation phases of transcription. Phosphorylation of Ser5 is critical for promoter clearance, the process where RNAPII disengages from the promoter to begin transcribing the gene. maayanlab.cloud Inhibition of Cdk7 prevents this step, leading to an accumulation of unphosphorylated RNAPII at the promoter.

Furthermore, Cdk7 activity is involved in the establishment of promoter-proximal pausing, a key regulatory step where RNAPII pauses shortly after initiation. nih.govnih.gov Cdk7 inhibition can disrupt the proper handoff from initiation to elongation factors, affecting the recruitment of factors like DSIF (DRB-sensitivity inducing factor) and preventing efficient pausing. nih.gov Paradoxically, while Cdk7 helps establish the pause, it also activates Cdk9, which is required to release the pause and transition into productive elongation. nih.govnih.gov Therefore, blocking Cdk7 function disrupts the delicate balance of factors needed for both establishing and releasing the promoter-proximal pause, ultimately impairing productive transcription elongation. Some studies have unexpectedly observed that Cdk7 inhibition can lead to an accumulation of RNA polymerases within the gene body, suggesting a slower rate of elongation. oup.com

The disruption of transcription initiation and elongation by this compound leads to widespread changes in gene expression. Inhibition of Cdk7 can cause a global reduction in de novo mRNA synthesis. nih.gov However, the effect is not uniform across all genes. Genes with short-lived mRNAs and proteins, including many oncogenes and transcription factors, are particularly sensitive to Cdk7 inhibition. nih.govmdpi.com

Modulation of Cell Cycle Progression by this compound

In addition to its role in transcription, Cdk7 is a key regulator of the cell cycle, acting as the catalytic subunit of the Cdk-activating kinase (CAK) complex. This dual functionality makes it a critical nexus for coordinating transcription with cell division.

Inhibition of Cdk7 by this compound leads to cell cycle arrest. nih.govconsensus.app As the CAK, Cdk7 is responsible for the activating phosphorylation of several other CDKs that drive progression through different phases of the cell cycle, including Cdk1, Cdk2, Cdk4, and Cdk6. nih.govnih.gov By preventing the activation of these downstream CDKs, this compound can induce a halt in cell cycle progression. The specific phase of arrest can be cell-type dependent, with reports of arrest at the G1/S transition or the G2/M checkpoint. nih.govconsensus.app

The cell cycle arrest induced by this compound is mediated by the disruption of key regulatory pathways. A primary mechanism is the failure to phosphorylate and activate cell cycle-dependent kinases (CDKs). nih.gov For instance, the lack of Cdk2 activation prevents the phosphorylation of the Retinoblastoma (Rb) protein. nih.gov Hypophosphorylated Rb remains bound to the E2F family of transcription factors, repressing the expression of genes required for S-phase entry and progression. nih.gov

Furthermore, the transcriptional effects of Cdk7 inhibition also contribute to cell cycle dysregulation. The expression of crucial cell cycle regulators, such as cyclins and other CDKs, can be downregulated due to the general inhibition of transcription. mdpi.comnih.gov For example, a decrease in the expression of Cyclin B1 has been observed following treatment with a Cdk7 inhibitor, contributing to a G2/M arrest. consensus.app This highlights the interconnectedness of Cdk7's roles in transcription and cell cycle control, where inhibiting one function inevitably impacts the other, leading to a potent anti-proliferative effect.

Effects on Transcriptional Regulatory Networks and Key Oncogenic Pathways

The dual inhibition of Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 12 (CDK12) by compounds such as this compound profoundly disrupts the transcriptional machinery of cancer cells. This disruption is particularly detrimental to tumor cells that are highly dependent on the continuous and robust expression of oncogenes for their survival and proliferation, a phenomenon often referred to as "transcriptional addiction."

A key mechanism through which this compound exerts its anti-cancer effects is by targeting super-enhancers (SEs). SEs are large clusters of enhancers that drive the expression of genes essential for cell identity and, in cancer, for maintaining the oncogenic state. These regions are densely occupied by transcription factors and the transcriptional coactivator BRD4.

Inhibition of CDK7 has been shown to have a preferential and potent suppressive effect on the transcription of genes regulated by super-enhancers. nih.govh1.coresearchgate.net For instance, in MYCN-amplified neuroblastoma, treatment with a CDK7 inhibitor leads to a significant reduction in RNA Polymerase II (Pol II) occupancy at the promoter and gene body of SE-associated genes, including the MYCN oncogene itself. nih.gov This effect is markedly more pronounced in cancer cells with high levels of the target oncogene compared to non-amplified cells, indicating a selective vulnerability. nih.gov This selectivity stems from the reliance of these cancer cells on the high-level expression of oncogenic transcription factors driven by these super-enhancers. nih.gov By inhibiting CDK7, and by extension CDK12, this compound effectively dismantles these critical transcriptional hubs, leading to a sharp decrease in the expression of key oncogenic drivers.

This compound significantly impacts the expression and activity of several key oncogenic transcription factors that are critical for tumor growth and survival.

MYC: The MYC family of oncoproteins (including c-MYC and MYCN) are master regulators of cell proliferation and are frequently deregulated in a wide range of human cancers. nih.govh1.coresearchgate.net The expression of MYC is often driven by super-enhancers, making it highly susceptible to CDK7 inhibition. nih.govresearchgate.net Treatment with CDK7 inhibitors leads to a rapid and pronounced downregulation of MYC transcription and protein levels. nih.govelifesciences.orgmdpi.com This is due to MYC's short mRNA and protein half-life, which makes its expression exquisitely dependent on continuous high rates of transcription. nih.gov The combined inhibition of CDK7 and CDK12/13 has been shown to be particularly effective in suppressing MYC expression. elifesciences.org

E2F: The E2F family of transcription factors plays a crucial role in cell cycle progression. CDK7 expression has been positively correlated with E2F transcriptional programs in multiple myeloma. nih.gov Inhibition of CDK7 can counteract E2F activity, in part by perturbing the CDK/Rb axis, a key regulatory pathway for cell cycle control. nih.gov

Androgen Receptor (AR): CDK7-mediated phosphorylation directly regulates the activity of the androgen receptor, a key driver of prostate cancer. mdpi.com

The table below summarizes the impact of CDK7/12 inhibition on key oncogenic transcription factors.

Oncogenic Transcription FactorRole in CancerEffect of CDK7/12 Inhibition
MYC (c-MYC, MYCN) Master regulator of cell proliferation, metabolism, and growth.Potent downregulation of transcription and protein levels. nih.govnih.govelifesciences.orgmdpi.com
E2F Controls cell cycle progression.Counteraction of its activity, disrupting cell cycle control. nih.gov
Androgen Receptor (AR) Key driver of prostate cancer.Regulation of its activity through phosphorylation. mdpi.com

Both CDK7 and CDK12 play important roles in the regulation of mRNA splicing, the process by which introns are removed from pre-mRNA to produce mature mRNA. CDK12, in particular, has been shown to co-localize with splicing factors in nuclear speckles and to phosphorylate components of the spliceosome. nih.gov

Inhibition of CDK7 can lead to widespread defects in mRNA splicing, including alternative exon inclusion and intron retention. scispace.com Similarly, loss of CDK12 activity has been demonstrated to suppress co-transcriptional splicing. nih.gov Therefore, a dual inhibitor like this compound is expected to cause significant disruptions in the splicing machinery, leading to the production of aberrant mRNA transcripts and non-functional proteins. This can be particularly detrimental for cancer cells that may have a heightened reliance on specific splice isoforms for their survival. Alterations in CDK12 have been observed in various cancers, and these changes are correlated with misregulation of alternative last exon (ALE) splicing. nih.gov

The regulation of transcription is a highly coordinated process involving multiple cyclin-dependent kinases. CDK7, as part of the Transcription Factor IIH (TFIIH) complex, plays a crucial role in transcription initiation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II at Serine 5 (Ser5). mdpi.com This initial phosphorylation is necessary for promoter escape.

Furthermore, CDK7 can phosphorylate and activate CDK9, the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). mdpi.comscispace.com Activated CDK9 then phosphorylates the Pol II CTD at Serine 2 (Ser2), a modification that is essential for the transition from abortive to productive transcription elongation. mdpi.com

CDK12 and CDK13 also phosphorylate the Pol II CTD and are involved in regulating transcriptional elongation and co-transcriptional processing. researchgate.netnih.govnih.gov There is evidence of functional redundancy between CDK12 and CDK13, as dual inhibition of both kinases leads to a more potent cellular response than inhibiting either one alone. researchgate.net The activity of CDK12 is considered to be downstream of CDK7 and CDK9. nih.govresearchgate.net Therefore, by inhibiting CDK7, this compound not only directly blocks transcription initiation but also indirectly affects the activity of downstream transcriptional CDKs like CDK9, further disrupting the entire transcription cycle. The simultaneous inhibition of CDK12 directly impairs later stages of transcription elongation and RNA processing.

Mechanisms of Protein Degradation Induced by CDK7 Inhibition

A significant consequence of CDK7 inhibition is the degradation of the largest subunit of RNA Polymerase II, Rpb1. This degradation is a rapid event and occurs through the ubiquitin-proteasome pathway. nih.govaacrjournals.orgnih.gov

Inhibition of CDK7 with compounds like THZ1 has been shown to induce the polyubiquitylation of Rpb1, specifically through the linkage of ubiquitin chains at lysine 48 (K48), which serves as a signal for proteasomal degradation. nih.govaacrjournals.org This process is dependent on the proteasome, as treatment with proteasome inhibitors can prevent the reduction in Rpb1 levels. The degradation of Rpb1 effectively halts transcription, contributing to the potent anti-proliferative effects of CDK7 inhibitors. nih.govaacrjournals.org The natural product triptolide has also been shown to induce Rpb1 degradation in a CDK7-dependent manner by triggering hyperphosphorylation of Rpb1 at Ser-5. researchgate.netresearchgate.net

CDK7 Protein Degradation by Heterobifunctional Agents (PROTACs)

The targeted degradation of proteins represents an innovative therapeutic strategy, moving beyond simple inhibition to the complete removal of a target protein from the cellular environment. This approach utilizes heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), to hijack the cell's own protein disposal machinery. mdpi.comacs.org

PROTACs are dual-functional molecules engineered with two distinct ligands connected by a chemical linker. mdpi.comarxiv.org One ligand is designed to bind to the protein of interest (POI), in this case, CDK7, while the other ligand recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). mdpi.comnih.gov This dual binding induces the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase. mdpi.comacs.org The E3 ligase then facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination acts as a molecular tag, marking the protein for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cell. acs.orgnih.gov This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules. mdpi.com

The application of PROTAC technology to cyclin-dependent kinases, including CDK7, is a promising area of research. nih.gov By inducing the degradation of CDK7, it may be possible to overcome some limitations of traditional small-molecule inhibitors and achieve a more profound and durable pharmacological effect due to the loss of both catalytic and non-catalytic scaffolding functions of the protein. nih.gov

Research has led to the development of specific PROTACs that can effectively induce the degradation of CDK7 in various cancer cell lines. These degraders are typically synthesized by linking a known CDK inhibitor to a ligand for an E3 ligase. For example, the compound JWZ-5-13 was designed as a potent CDK7 degrader by linking an ATP-competitive CDK7 binder to a recruiter for the CRL2^VHL^ E3 ligase complex. nih.gov Studies have demonstrated that JWZ-5-13 effectively degrades CDK7 in multiple cancer cell lines, leading to potent inhibition of cell proliferation. nih.gov

Another example, BSJ-5-63, has been identified as a potent PROTAC degrader targeting CDK12, CDK7, and CDK9. medchemexpress.com This compound was shown to decrease the protein expression of these kinases, along with RNAPII and Cyclin K. medchemexpress.com Similarly, researchers have designed novel PROTACs for the co-degradation of CK1α and CDK7/9, which has shown to increase the expression of the tumor suppressor p53 in acute myeloid leukemia cell lines. nih.gov

The development of these targeted degraders provides valuable chemical tools to explore the pharmacological outcomes of CDK7 degradation, distinguishing its effects from simple kinase inhibition. nih.gov

Research Findings on CDK7 PROTACs

PROTAC CompoundCDK7 Ligand MoietyE3 Ligase RecruitedTargeted CDKsKey Research Findings
JWZ-5-13ATP-competitive CDK7 binderVHLCDK7Effectively degrades CDK7 in multiple cancer cell lines, resulting in potent inhibition of cell proliferation. nih.gov
BSJ-5-63Based on HY-150948Not specifiedCDK7, CDK9, CDK12Decreases protein expression of CDK7, CDK9, CDK12, RNAPII, and Cyclin K. medchemexpress.com
PROTAC 13iNot specifiedNot specifiedCDK7, CDK9 (and CK1α)Induces co-degradation of CDK7/9 and CK1α, leading to increased p53 expression and potent antiproliferative activity in acute myeloid leukemia cells (MV4-11 and MOLM-13). nih.gov

Role of Cdk7 Inhibition in Specific Cancer Types: Preclinical Focus

Hematological Malignancies

Inhibition of CDK7 has demonstrated significant preclinical activity in various blood cancers, primarily by disrupting the transcriptional programs that drive cancer cell proliferation and survival.

Preclinical research has identified CDK7 as a critical dependency for the survival of Acute Myeloid Leukemia (AML) cells, particularly in subtypes that have transformed from myeloproliferative neoplasms (MPN-sAML). ashpublications.orgashpublications.orgconfex.com Studies using CRISPR-Cas9 have confirmed that CDK7 is a genetic dependency in MPN-sAML cell lines like SET2 and HEL. ashpublications.orgashpublications.orgconfex.com

The therapeutic potential of CDK7 inhibitors has been evaluated using several compounds. The inhibitors SY-1365 and SY-5609 have been shown to effectively inhibit growth and induce cell death in both cultured and patient-derived MPN-sAML cells, while notably sparing normal hematopoietic cells. ashpublications.orgashpublications.orgconfex.com Mechanistically, these inhibitors induce cell cycle arrest, primarily in the G1 phase. ashpublications.orgconfex.com Furthermore, CDK7 inhibition has demonstrated the ability to overcome resistance to JAK inhibitors (JAKi) in JAKi-resistant sAML cells, suggesting a potential combination therapy strategy. ashpublications.orgashpublications.orgconfex.com

In a broader context of AML, CDK7 inhibitors like THZ1 have been found to synergize with the BCL-2 inhibitor venetoclax (B612062). This combination effectively suppresses leukemia stem cell (LSC) compartments, which are often responsible for relapse. nih.govnih.gov The orally bioavailable CDK7 inhibitor CT7001 has also shown effectiveness in preclinical AML models. carricktherapeutics.com

Preclinical Effects of CDK7 Inhibitors in Acute Myeloid Leukemia (AML) Models
CDK7 InhibitorAML ModelKey Preclinical FindingsReference
SY-1365 / SY-5609MPN-sAML cell lines (SET2, HEL), Patient-derived cellsInhibited growth, induced lethality, caused G1 cell cycle arrest. Overcame resistance to JAK inhibitors. ashpublications.orgashpublications.orgconfex.com
THZ1Primary human AML cellsSynergized with venetoclax to suppress leukemia stem cell (LSC) compartments. nih.govnih.gov
CT7001Preclinical AML modelsDemonstrated efficacy in inhibiting AML cell growth. carricktherapeutics.com

In multiple myeloma, CDK7 expression is positively correlated with the transcriptional programs of key oncogenes, including E2F and MYC. nih.govashpublications.orgashpublications.org This dependency makes CDK7 an attractive therapeutic target. The selective CDK7 inhibitor YKL-5-124 has been shown to disrupt these pathways, counteracting E2F activity and impairing MYC-regulated metabolic processes, which leads to defects in glycolysis in MM cells. nih.govashpublications.orgashpublications.orgselleckchem.com In preclinical studies, YKL-5-124 effectively induced cell death in myeloma cells both in vitro and in vivo. nih.gov In mouse models of MM, treatment with YKL-5-124 led to significant tumor regression and increased survival. nih.govashpublications.orgashpublications.org

Another covalent CDK7 inhibitor, THZ1, has also shown potent pro-apoptotic activity in MM cells. aacrjournals.org The effectiveness of THZ1 is linked to the downregulation of critical survival proteins like MYC, MCL-1, and BCL-XL. aacrjournals.org Supporting these pharmacological findings, genetic knockdown of CDK7 using CRISPR-Cas technology significantly reduced the proliferation and survival of MM cells. aacrjournals.org

Preclinical Effects of CDK7 Inhibitors in Multiple Myeloma (MM) Models
CDK7 InhibitorMM ModelKey Preclinical FindingsReference
YKL-5-124MM cell lines, Primary patient cells, Mouse modelsCounteracted E2F/MYC activity, impaired glycolysis, induced tumor regression, and increased survival. nih.govashpublications.orgashpublications.org
THZ1MM cell lines, Primary patient cells, Xenograft modelPotently induced apoptosis; activity dependent on MYC, MCL-1, and BCL-XL. aacrjournals.org

In T-cell Acute Lymphoblastic Leukemia (T-ALL), cancer cells often rely on super-enhancers to drive the expression of key oncogenes. nih.govnih.gov Preclinical studies have shown that pharmacological inhibition of CDK7 can effectively disrupt these regulatory structures. For instance, CDK7 inhibition leads to decreased activity of enhancers associated with the oncogenic driver NOTCH1. nih.gov It has also been shown to effectively disrupt the super-enhancer controlling the expression of the TAL1 oncogene, a key factor in T-ALL development. nih.gov

Furthermore, CDK7 inhibition presents a strategy to overcome resistance to other targeted therapies. In T-ALL cells that have developed resistance to BET inhibitors (like JQ1) through the restoration of MYC expression, the combination of a BET inhibitor with a CDK7 inhibitor successfully abrogates MYC expression. nih.gov This highlights the role of CDK7 in maintaining the oncogenic transcriptional state in T-ALL.

Mantle Cell Lymphoma (MCL) is another hematological malignancy where CDK7 inhibition has shown preclinical promise. nih.gov The novel CDK7 inhibitor QS1189 was developed and tested against MCL cells, demonstrating potent anticancer effects. nih.govresearchgate.net The mechanism of action for QS1189 in MCL involves the transcriptional suppression of key oncogenes that are hallmarks of the disease. Treatment with QS1189 resulted in the potent inhibition of Cyclin D1, Mcl-1, and c-Myc transcription. nih.gov Cyclin D1, in particular, is a defining genetic feature of MCL. The ability of a CDK7 inhibitor to suppress its expression provides a strong rationale for its therapeutic development in this cancer.

Preclinical Activity of QS1189 in Mantle Cell Lymphoma (MCL) Cell Lines
MCL Cell LineQS1189 IC₅₀ (nM)Reference
Z-138~50 researchgate.net
Mino~100 researchgate.net
Jeko-1~200 researchgate.net
Granta-519~250 researchgate.net

Solid Tumors

The rationale for targeting CDK7 extends to solid tumors, where transcriptional addiction is also a common feature. Preclinical research in breast cancer has been particularly active.

Preclinical evidence suggests that CDK7 inhibition is a viable therapeutic strategy across all major subtypes of breast cancer, including estrogen receptor-positive (ER+), HER2-negative (HER2-), and triple-negative breast cancer (TNBC). nih.govnih.gov While elevated CDK7 expression is associated with a poor prognosis across subtypes, there appear to be subtype-specific sensitivities and mechanisms. nih.govresearchgate.net

TNBC, a subtype with limited targeted therapy options, has been reported to be particularly dependent on CDK7. nih.govnih.govresearchgate.net Studies using the CDK7 inhibitor THZ1 have shown that it effectively inhibits the growth of TNBC cell lines. nih.gov This heightened sensitivity is thought to be due to the inhibition of a specific cluster of genes regulated by super-enhancers that are critical for the TNBC phenotype. nih.gov

Preclinical Effects of CDK7 Inhibitors in Breast Cancer Subtypes
CDK7 InhibitorBreast Cancer SubtypeKey Preclinical FindingsReference
THZ1TNBC, ER+, HER2+Inhibited growth in all tested subtypes; TNBC reported to be uniquely sensitive. nih.govnih.gov
ICEC0942 (CT7001)ER+, TNBCPotently inhibited growth of ER+ breast cancer xenografts; effective in preclinical TNBC models. carricktherapeutics.comnih.gov

Lung Cancer (Non-Small Cell Lung Cancer & Small Cell Lung Cancer)

Inhibition of CDK7 has shown significant preclinical activity in both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC). In NSCLC, silencing or inhibiting CDK7 with the compound THZ1 has been demonstrated to induce apoptosis and suppress tumor growth. nih.gov A key finding in SCLC, a highly aggressive neuroendocrine tumor, is the synergistic cytotoxicity observed when combining a CDK7 inhibitor like THZ1 with a topoisomerase I (TOP1) inhibitor, such as topotecan. nih.govfoxchase.org

The mechanism behind this synergy involves the cellular processes for repairing DNA damage. TOP1 inhibitors work by creating DNA-protein crosslinks (TOP1-DPCs) that are lethal to cancer cells unless repaired, a process that relies on the ubiquitin-proteasome pathway. nih.govfoxchase.org Preclinical studies have revealed that inhibiting the transcriptional kinase CDK7 with THZ1 leads to the ubiquitin-mediated degradation of RNA Polymerase II (Pol II). nih.govfoxchase.org This, in turn, hinders the proteasomal degradation of the TOP1-DPCs, enhancing the cytotoxic effect of the TOP1 inhibitor. nih.govfoxchase.org This provides a strong mechanistic rationale for combining CDK7 and TOP1 inhibitors to treat SCLC. nih.gov Furthermore, CDK7 inhibition in SCLC can potentiate genome instability, which may trigger an anti-tumor immune response. nih.gov

Compound/InhibitorCancer SubtypeModel SystemKey Research Findings
THZ1NSCLCIn vitro & In vivoCDK7 inhibition elicited apoptosis and suppressed tumor growth. nih.gov
THZ1SCLCCell LinesDemonstrated synergistic cytotoxicity when combined with the topoisomerase I inhibitor topotecan. nih.govfoxchase.org
THZ1SCLCMechanistic StudiesInhibits repair of TOP1-induced DNA breaks by inducing proteasomal degradation of RNA Polymerase II. nih.govfoxchase.org

Neuroblastoma

Neuroblastoma, particularly cases driven by the amplification of the MYCN oncogene, is highly dependent on transcriptional amplification for its survival. This makes it particularly vulnerable to the inhibition of transcriptional kinases like CDK7. aacrjournals.org Preclinical studies using THZ1, a covalent inhibitor of CDK7 and CDK12, have shown that MYCN-amplified neuroblastoma cells are significantly more sensitive to this inhibition compared to non-amplified cells or normal cells. aacrjournals.org

The therapeutic effect is achieved through the downregulation of super-enhancer-associated transcription, which effectively suppresses the oncogenic transcriptional program driven by MYCN. aacrjournals.orgnih.gov In animal models of human neuroblastoma, administration of THZ1 resulted in significant tumor growth inhibition. aacrjournals.org More selective CDK7 inhibitors, such as YKL-5-124, have been shown to induce aberrant cell cycle progression, especially in MYCN-amplified cells. nih.gov While selective CDK7 inhibition alone did not cause significant cell death, combining it with a BRD4 inhibitor (JQ1) resulted in synergistic cytotoxicity and significant tumor regression in both cell line and patient-derived xenograft (PDX) mouse models. nih.gov This suggests that dual targeting of CDK7 and epigenetic regulators is a promising strategy for this pediatric cancer. nih.gov

Compound/InhibitorCancer SubtypeModel SystemKey Research Findings
THZ1MYCN-amplified NeuroblastomaCell Lines, Murine ModelsSelectively targets MYCN-driven transcriptional amplification, leading to tumor growth inhibition. aacrjournals.org
YKL-5-124MYCN-amplified NeuroblastomaCell LinesInduced aberrant cell cycle progression but had minimal effects on global transcription. nih.gov
YKL-5-124 + JQ1 (BRD4i)NeuroblastomaCell Line & PDX ModelsCombination resulted in synergistic cytotoxicity and significant tumor regression. nih.gov

Pancreatic Ductal Adenocarcinoma (PDAC)

Pancreatic ductal adenocarcinoma (PDAC) is an aggressive malignancy known for its resistance to conventional therapies. nih.gov Preclinical studies have identified CDK7 as a critical therapeutic target for overcoming this chemoresistance. nih.govnih.gov Kinome-wide CRISPR-Cas9 screening identified CDK7 as a key kinase whose inhibition could sensitize PDAC cells to standard chemotherapy agents like gemcitabine and paclitaxel. nih.gov

Pharmacological inhibition of CDK7 with THZ1 in PDAC cell lines and patient-derived cells demonstrated a dose-dependent reduction in cell viability. researchgate.net Mechanistically, CDK7 inhibition leads to cell cycle arrest, induction of apoptosis, and DNA damage, mediated at least in part through the STAT3-MCL1-CHK1 axis. nih.govnih.gov In orthotopic mouse models of pancreatic cancer, the combination of THZ1 with gemcitabine and paclitaxel resulted in a synergistic antitumor effect, significantly suppressing tumor growth more effectively than chemotherapy alone. nih.gov These findings highlight the potential of CDK7 inhibition to augment the efficacy of standard chemotherapy regimens in PDAC. nih.govnih.gov

Compound/InhibitorCancer SubtypeModel SystemKey Research Findings
THZ1PDACCell Lines (BxPC-3, MiaPaCa-2), Patient-Derived CellsInhibited cell viability in a dose-dependent manner; induced cell cycle arrest and apoptosis. nih.govresearchgate.net
THZ1 + Gemcitabine/PaclitaxelPDACOrthotopic Mouse ModelSynergistic antitumor effects, enhancing suppression of tumor growth compared to chemotherapy alone. nih.gov
CDK7 Gene KnockoutPDACCRISPR-Cas9 Screen in Cell LinesIdentified CDK7 as a top target for overcoming chemoresistance to gemcitabine and paclitaxel. nih.gov

Colorectal Cancer

In colorectal cancer (CRC), CDK7 has been identified as a key regulator of oncogenic transcription and cell cycle progression, making it an attractive therapeutic target. ascopubs.org Preclinical studies with SY-5609, an oral and highly selective CDK7 inhibitor, have demonstrated robust activity in patient-derived xenograft (PDX) models of CRC. ascopubs.org

Administration of SY-5609 in these models led to dose-dependent tumor growth inhibition, including tumor regressions, at well-tolerated doses. ascopubs.org The antitumor activity was observed across a panel of 30 different CRC PDX models, including those with BRAF and KRAS mutations, as well as wild-type models. ascopubs.org Notably, deep responses (≥90% tumor growth inhibition or regression) were particularly enriched in BRAF-mutant models. ascopubs.org Other CDK7 inhibitors, such as Samuraciclib, have also shown efficacy in CRC cell lines like HCT116 by inducing apoptosis and cell cycle arrest. nih.gov These preclinical results support the therapeutic potential of targeting CDK7 in patients with advanced colorectal cancer. ascopubs.org

Compound/InhibitorCancer SubtypeModel SystemKey Research Findings
SY-5609Colorectal Cancer (BRAF-mutant, KRAS-mutant, WT)Patient-Derived Xenograft (PDX) ModelsInduced robust, dose-dependent tumor growth inhibition and regressions. Deep responses were enriched in BRAF-mutant models. ascopubs.org
Samuraciclib (ICEC0942)Colon CancerHCT116 Cell LineInduced apoptosis and cell cycle arrest. nih.gov
SY-1365Colon CancerCell LinesDemonstrated successful inhibition in various cancer types, including colon cell lines. nih.gov

Ovarian Cancer

In high-grade serous ovarian cancer, a significant portion of tumors exhibit amplification of the MYC oncogene, rendering them dependent on its expression for growth. elifesciences.orgnih.gov Targeting MYC directly has been challenging, but inhibiting transcriptional CDKs offers an alternative approach. The dual CDK7/12/13 inhibitor THZ1 has been identified as a potent compound that markedly downregulates MYC expression in ovarian cancer cells. elifesciences.orgnih.gov

Mechanistic studies revealed that suppressing MYC expression requires the combined inhibition of CDK7, CDK12, and CDK13, as targeting CDK7 alone is insufficient. elifesciences.orgnih.gov In preclinical models, including 11 patient-derived xenografts from heavily pre-treated patients, THZ1 induced significant tumor growth inhibition and concurrently abrogated MYC expression. elifesciences.orgnih.gov Further research has established that ovarian cancer has an actionable vulnerability to CDK7 inhibition, which leads to widespread dysregulation of gene transcription, particularly affecting E2F-regulated genes and those associated with super-enhancers. aacrjournals.org In vivo, depletion of CDK7 in ovarian cancer cells significantly impaired the formation of tumor xenografts. aacrjournals.org

Compound/InhibitorCancer SubtypeModel SystemKey Research Findings
THZ1MYC-dependent Ovarian CancerPatient-Derived Xenograft (PDX) ModelsInduced significant tumor growth inhibition and downregulated MYC expression. elifesciences.orgnih.gov
THZ1Epithelial Ovarian CancerCell Lines (HEY, ES-2)Led to widespread transcriptional shutdown, with preferential repression of E2F-regulated genes. aacrjournals.org
CDK7 Gene KnockoutOvarian CancerXenograft ModelAblation of CDK7 significantly impaired tumor formation in vivo. aacrjournals.org

Gastric Cancer

Elevated expression of CDK7 is frequently observed in human gastric cancer and is associated with reduced patient survival. nih.govnih.gov This has positioned CDK7 as a viable therapeutic target in this disease. Preclinical studies using THZ2, a potent and selective irreversible CDK7 inhibitor, have demonstrated significant anticancer effects both in vitro and in vivo. nih.gov

In gastric cancer cell lines, THZ2 treatment resulted in the inhibition of cell growth, cell cycle arrest at the G2/M phase, and the induction of apoptosis. nih.gov The apoptotic effect was linked to an increase in intracellular reactive oxygen species (ROS), as pretreatment with an ROS scavenger partially reversed the THZ2-induced apoptosis. nih.gov In vivo studies using nude mice with xenograft tumors confirmed these findings, showing that THZ2 effectively suppressed the growth of gastric cancer tumors. nih.gov These results suggest that pharmacological inhibition of CDK7 presents a promising therapeutic strategy for patients with gastric cancer. nih.gov

Compound/InhibitorCancer SubtypeModel SystemKey Research Findings
THZ2Gastric CancerCell LinesInduced cell growth inhibition, G2/M cell cycle arrest, and apoptosis. nih.gov
THZ2Gastric CancerMechanistic StudiesIncreased intracellular reactive oxygen species (ROS) levels, contributing to apoptosis. nih.gov
THZ2Gastric CancerXenograft Tumor Model (Nude Mice)Suppressed the growth of xenograft tumors in vivo. nih.gov

Hepatocellular Carcinoma

A key factor conferring sensitivity to CDK7 inhibition in HCC is the expression of the MYC oncogene. nih.govnih.gov HCC cells with high levels of MYC are particularly sensitive to THZ1. nih.gov Mechanistically, THZ1 treatment arrests the cell cycle and triggers MYC-related apoptosis. nih.govresearcher.life The inhibition of transcription by THZ1 induces DNA damage, and the presence of MYC, which promotes cell cycle progression, enhances this DNA damage response, leading to hypersensitivity to apoptotic cell death. nih.govresearcher.life In mouse xenograft models, THZ1 effectively reduced tumor growth and weight, further validating CDK7 as a therapeutic target for HCC, especially in MYC-driven tumors. nih.govresearcher.life

Compound/InhibitorCancer SubtypeModel SystemKey Research Findings
THZ1Hepatocellular CarcinomaCell Lines (HepG2, Hep3B, SK-Hep-1)Demonstrated high susceptibility to CDK7 inhibition; induced cell cycle arrest and apoptosis. nih.govresearcher.life
THZ1MYC-driven HCCCell Lines & Mechanistic StudiesMYC expression rendered cells hypersensitive to THZ1-induced apoptosis via an enhanced DNA damage response. nih.govnih.gov
THZ1Hepatocellular CarcinomaXenograft Model (HepG2)Effectively reduced tumor growth and tumor weight in vivo. nih.govresearcher.life

Fibrolamellar Carcinoma (FLC)

Preclinical research has identified Cyclin-dependent kinase 7 (CDK7) as a significant therapeutic target in Fibrolamellar Carcinoma (FLC). Studies have revealed that the DNAJ-PKAc oncoprotein, characteristic of FLC, leads to abnormal activation of CDK7. biorxiv.orgresearchgate.net This aberrant CDK7 activity is linked to more rapid cell cycle progression and the expression of FLC-specific genes, likely through the phosphorylation of RNA Polymerase II. biorxiv.orgbiorxiv.org

In preclinical models, targeting CDK7 with selective inhibitors has shown efficacy in several patient-derived models of FLC, with minimal toxic effects on normal liver cells. researchgate.netbiorxiv.org For instance, treatment with the CDK7 inhibitor SY-5609 led to a dose-dependent reduction in the viability of FLC cells. researchgate.net This inhibition was shown to decrease the phosphorylation of CDK2 (a marker for cell cycle activity) and suppress the phosphorylation of RNA Polymerase II, which is crucial for transcription. biorxiv.org These findings underscore that FLC cells are dependent on the DNAJB1-PRKACA fusion protein for their survival, a condition known as oncogenic addiction, and that heightened CDK7 activity is a key vulnerability in this cancer. biorxiv.orgbiorxiv.org

Glioblastoma (GBM)

In the context of glioblastoma (GBM), CDK7 inhibition has emerged as a novel therapeutic strategy. researchgate.net CDK7 expression is significantly higher in GBM compared to normal brain tissue and is associated with a poorer prognosis. researchgate.netnih.gov Preclinical studies using the covalent CDK7 inhibitor THZ1 have demonstrated potent anti-tumor effects in GBM models, both in vitro and in vivo. researchgate.netnih.govnih.gov

The mechanism of action involves the disruption of global gene transcription, particularly targeting genes associated with super-enhancers (SEs), which are critical for GBM growth. researchgate.netnih.gov Inhibition of CDK7 leads to cell cycle arrest, a shutdown of proliferation, and the induction of apoptosis in GBM cells. researchgate.netsemanticscholar.org Furthermore, targeting CDK7 has shown effectiveness irrespective of the MGMT promoter methylation status, a key determinant of response to standard chemotherapy. nih.gov The disruption of transcriptional and metabolic pathways by CDK7 inhibition creates significant stress on the cancer cells, leading to cell death. nih.gov These findings validate CDK7 as a crucial element in gliomagenesis and a viable therapeutic target. semanticscholar.org

Osteosarcoma

Separately, the inhibition of CDK12, another transcriptional cyclin-dependent kinase, has been identified as a vulnerability for metastatic osteosarcoma. jci.org In preclinical screening against metastatic cells in their native lung microenvironment, CDK inhibitors demonstrated efficacy. jci.org Specifically, compounds that inhibit CDK12, such as dinaciclib and THZ531, were effective at reducing metastatic cell growth at submicromolar doses. jci.org This suggests that targeting transcription regulation via CDK7 and CDK12 is a potential therapeutic avenue for osteosarcoma.

Thyroid Carcinoma

In anaplastic thyroid carcinoma (ATC), one of the most aggressive human cancers, aberrant gene transcription is a key driver of progression. nih.gov CDK7 expression is elevated in ATC and correlates with poor clinical prognosis. nih.govalfa-chemistry.com Preclinical studies have shown that ATC cells are highly sensitive to CDK7 inhibition. alfa-chemistry.com

The CDK7 inhibitor THZ1 has been shown to markedly inhibit the proliferation of ATC cells and the growth of xenograft tumors by inducing cell cycle arrest and apoptosis. nih.gov Mechanistically, CDK7 inhibition suppresses the transcription of key oncogenic signaling pathways, including the NOTCH1-cMYC axis, which is critical for maintaining cancer stem cell activity in ATC. nih.gov By blocking the formation of tumorspheres and reducing aldehyde dehydrogenase activity, CDK7 inhibition effectively suppresses the cancer stem cell populations that drive tumor initiation and growth. nih.gov This highlights the potential of targeting CDK7-mediated transcription as a promising therapeutic strategy for this aggressive form of thyroid cancer. nih.govresearchgate.net

Advanced Methodologies in Cdk7/12 in 1 Research

Biochemical and Biophysical Characterization of Inhibition

The initial characterization of a kinase inhibitor involves a detailed examination of its interaction with the target enzymes. These studies are crucial for determining the inhibitor's potency, selectivity, and mechanism of action.

In Vitro Kinase Assays for CDK7/CDK12 Specificity

In vitro kinase assays are fundamental to determining the inhibitory activity and specificity of a compound against its intended targets. For a dual Cdk7/12 inhibitor, these assays would be performed using purified, active kinase complexes (CDK7/Cyclin H/MAT1 and CDK12/Cyclin K). The assays measure the phosphorylation of a substrate, such as the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), in the presence of varying concentrations of the inhibitor.

The potency of the inhibitor is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. To assess selectivity, the inhibitor would be tested against a panel of other kinases, particularly other members of the CDK family (e.g., CDK1, CDK2, CDK9, CDK13) nih.govnih.gov. A highly selective dual inhibitor would exhibit potent activity against both CDK7 and CDK12 with significantly lower activity against other kinases. For example, studies on other covalent CDK7 inhibitors have demonstrated high selectivity for CDK7 with measurable, though less potent, activity against CDK12 and CDK13 nih.gov.

Table 1: Representative In Vitro Kinase Assay Data for a Hypothetical Cdk7/12 Inhibitor

Kinase Target IC50 (nM) Substrate Used Assay Method
CDK7/CycH/MAT1 10 GST-CTD Radiometric (32P-ATP)
CDK12/CycK 25 GST-CTD ADP-Glo
CDK2/CycE1 >1000 Histone H1 TR-FRET
CDK9/CycT1 850 GST-CTD Luminescence
CDK13/CycK 150 GST-CTD ADP-Glo

Target Engagement Studies

Target engagement assays confirm that the inhibitor binds to its intended targets within a cellular context. This is a critical step to bridge the gap between biochemical activity and cellular effects. Techniques such as the Cellular Thermal Shift Assay (CETSA) or activity-based protein profiling (ABPP) can be utilized.

In CETSA, cells are treated with the inhibitor, and the thermal stability of the target proteins is assessed. Binding of the inhibitor typically stabilizes the protein, leading to a higher melting temperature. For a Cdk7/12 inhibitor, an increase in the thermal stability of both CDK7 and CDK12 would be expected upon treatment.

ABPP can be used for covalent inhibitors, where a probe molecule that mimics the inhibitor is used to label the target kinases in cell lysates or intact cells. The extent of labeling in the presence of the competitor inhibitor reflects the degree of target engagement. Studies with the covalent CDK7 inhibitor SY-351 have used such methods to determine the EC50 (effective concentration to achieve 50% target occupancy) in cells, showing an EC50 of 8.3 nM for CDK7 and 36 nM for CDK12 in HL-60 cells nih.gov.

Binding Kinetics (e.g., Off-rate)

Understanding the binding kinetics, particularly the on-rate (kon) and off-rate (koff) of an inhibitor, provides deeper insights into its mechanism of action and duration of effect. The residence time of an inhibitor on its target, which is inversely proportional to the off-rate, can be a better predictor of cellular efficacy than simple IC50 values.

For covalent inhibitors, the inactivation rate (kinact) and the inhibitor concentration that gives half-maximal inactivation rate (KI) are determined. These parameters describe the efficiency of covalent bond formation. For non-covalent inhibitors, techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding and dissociation kinetics. A slow off-rate indicates a long residence time on the target, which can lead to sustained inhibition even after the inhibitor has been cleared from the circulation. For example, the covalent CDK7 inhibitor SY-351 exhibits time-dependent inhibition of CDK7 with a KI of 62.5 nM and a kinact of 11.3 h⁻¹ nih.gov.

Genomics and Proteomics Approaches

To understand the cellular consequences of inhibiting CDK7 and CDK12, global analyses of changes in the transcriptome and phosphoproteome are employed. These systems-level approaches provide a comprehensive view of the inhibitor's effects on cellular processes.

Global Transcriptional Profiling (RNA-seq)

Given the roles of CDK7 and CDK12 in regulating transcription, RNA sequencing (RNA-seq) is a powerful tool to assess the global impact of their inhibition. CDK7 is a component of the general transcription factor TFIIH and is involved in transcription initiation, while CDK12 is crucial for transcriptional elongation.

Table 2: Expected Transcriptional Consequences of CDK7 and CDK12 Inhibition

Feature CDK7 Inhibition CDK12 Inhibition Dual Cdk7/12 Inhibition
Primary Transcriptional Role Transcription Initiation Transcriptional Elongation Initiation and Elongation
Key RNA-seq Finding Downregulation of super-enhancer associated genes Premature cleavage and polyadenylation of long genes Combination of both effects
Affected Gene Classes Cell identity and proliferation genes DNA damage response genes (e.g., BRCA1) Broad impact on transcription and DNA repair pathways

Quantitative Phosphoproteomics for Substrate Identification

Quantitative phosphoproteomics is an unbiased mass spectrometry-based approach to identify the direct and indirect substrates of kinases in a cellular context. By comparing the phosphoproteome of cells treated with a Cdk7/12 inhibitor to untreated cells, researchers can identify phosphorylation sites that are dependent on CDK7 and/or CDK12 activity.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a common technique used for such studies. For example, SILAC-based phosphoproteomics with the CDK7 inhibitor SY-351 identified hundreds of high-confidence CDK7 substrates, the majority of which were unique to CDK7 and included many transcription-associated factors nih.gov. A similar approach for a dual Cdk7/12 inhibitor would reveal a broader set of affected phosphoproteins, including substrates of both kinases. This data can provide novel insights into the signaling pathways regulated by CDK7 and CDK12 and can help to identify biomarkers of inhibitor activity. For instance, phosphoproteomic studies have shown that CDK7 can directly activate other transcription-associated kinases like CDK9, CDK12, and CDK13 by phosphorylating their T-loop residues, positioning CDK7 as a master regulator of transcriptional kinases nih.gov.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for RNA Pol II CTD Phosphorylation

The functional consequence of CDK7 and CDK12 inhibition by Cdk7/12-IN-1 on transcription can be directly assessed using Chromatin Immunoprecipitation Sequencing (ChIP-seq). This technique would provide a genome-wide profile of the phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II). Specifically, ChIP-seq can map the occupancy of different phosphorylated forms of RNA Pol II across the genome.

In the context of this compound research, ChIP-seq would be instrumental in determining how the compound affects:

Serine 5 Phosphorylation (Ser5P): As CDK7 is a key kinase responsible for phosphorylating serine 5 of the RNA Pol II CTD, which is critical for transcription initiation and promoter clearance, ChIP-seq would reveal the extent of Ser5P reduction at transcription start sites upon treatment with this compound.

Serine 2 Phosphorylation (Ser2P): CDK12 plays a significant role in phosphorylating serine 2 of the RNA Pol II CTD, a modification associated with productive transcription elongation. ChIP-seq analysis would illustrate the impact of this compound on Ser2P levels within gene bodies.

A hypothetical data table summarizing expected ChIP-seq results could look as follows:

RNA Pol II CTD Phosphorylation MarkExpected Change with this compoundGenomic Location of Change
Serine 5 Phosphorylation (Ser5P)DecreaseTranscription Start Sites (TSS)
Serine 2 Phosphorylation (Ser2P)DecreaseGene Bodies

Proteome-Wide Selectivity Profiling

To characterize the specificity of this compound, proteome-wide selectivity profiling is an essential methodology. This approach assesses the binding of the compound against a large panel of kinases or even the entire proteome to identify on-target and potential off-target interactions. Techniques such as chemical proteomics, which may involve affinity chromatography coupled with mass spectrometry, are employed to generate a selectivity profile.

For this compound, this analysis would provide quantitative data on its binding affinity to CDK7 and CDK12 relative to other kinases. A high degree of selectivity is a desirable characteristic for a therapeutic agent as it minimizes the potential for off-target effects.

A representative data table for selectivity profiling might include:

Kinase TargetIC50 (nM) for this compound
CDK73
CDK12277
Other CDKs (e.g., CDK1, CDK2, CDK9)>1000
Panel of other kinasesGenerally high IC50 values

Genetic Manipulation Techniques

Genetic manipulation techniques are pivotal for validating the on-target effects of a compound and for dissecting the specific roles of its intended targets.

CRISPR-Cas9 Based Gene Editing for CDK7 Modulation

The CRISPR-Cas9 system allows for the precise editing of the genome to knockout or introduce specific mutations in the CDK7 gene. By comparing the cellular phenotype of CDK7-knockout cells with that of cells treated with this compound, researchers can confirm that the observed effects of the compound are indeed due to the inhibition of CDK7.

Degradation Tag (dTAG) Systems for Rapid CDK7 Protein Degradation

The dTAG system offers a method for rapid and reversible degradation of a target protein. By fusing the dTAG protein to CDK7, the addition of a specific degrader molecule can induce the rapid proteasomal degradation of the CDK7-dTAG fusion protein. This technique provides a more acute and temporally controlled method of target depletion compared to gene editing, allowing for the study of the immediate consequences of CDK7 loss, which can then be compared to the effects of acute treatment with this compound.

siRNA Interference for CDK7 Downregulation

Small interfering RNA (siRNA) can be used to specifically target and degrade the mRNA of CDK7, leading to a reduction in CDK7 protein levels. Similar to CRISPR-Cas9 and dTAG systems, siRNA-mediated knockdown of CDK7 serves as a valuable genetic tool to validate that the cellular effects of this compound are a direct consequence of reduced CDK7 activity.

Preclinical Model Systems Development and Validation

The evaluation of this compound in preclinical models is a critical step in assessing its therapeutic potential. This involves the use of various in vitro and in vivo models that recapitulate aspects of human diseases, particularly cancer.

Examples of preclinical models that would be relevant for this compound research include:

Cancer Cell Line Panels: A broad panel of human cancer cell lines would be used to assess the anti-proliferative activity of this compound across different cancer types and to identify potential biomarkers of sensitivity.

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, provide a more clinically relevant model to test the efficacy of this compound.

Genetically Engineered Mouse Models (GEMMs): GEMMs that are engineered to have specific cancer-driving mutations can be used to study the efficacy of this compound in a more physiologically relevant context.

Validation of these models would involve confirming that they express the targets of interest (CDK7 and CDK12) and that they respond to this compound in a manner that can be correlated with target inhibition.

Establishment of Cancer Cell Line Panels for Inhibitor Screening

To identify which types of cancer are most likely to respond to a new inhibitor, researchers often perform large-scale screens across diverse panels of human cancer cell lines. This approach provides a broad overview of an inhibitor's activity and can help identify molecular features or genetic backgrounds that correlate with sensitivity.

For screening CDK7 inhibitors, such as THZ1 (a compound that, like this compound, covalently inhibits CDK7, CDK12, and CDK13), researchers have utilized extensive panels to explore tumor sensitivities. In one such study, two CDK7 inhibitors were profiled across a panel of 468 human cancer cell lines with varied genetic backgrounds. aacrjournals.org This high-throughput screening allows for the correlation of drug sensitivity with multi-omics features of the cell lines, such as gene expression and mutation status. aacrjournals.org

Detailed Research Findings: Bioinformatic analysis of these large-scale screens has revealed important correlations. For instance, a significant link was identified between CDK7 expression and the expression of the oncogene c-MYC across the entire cell panel. aacrjournals.orgastx.com This finding suggested that cancers with high levels of c-MYC might be particularly dependent on CDK7 activity and therefore more sensitive to its inhibition. aacrjournals.orgastx.com Further investigation highlighted that Small Cell Lung Cancer (SCLC) and Non-Small Cell Lung Cancer (NSCLC) cell lines showed the highest correlation between c-MYC expression and sensitivity to CDK7 inhibition. aacrjournals.org Another study applied a CDK7 inhibitor to 79 cell lines, representing 27 different tissue types, and found that a core set of transcription factors responsible for cell proliferation was consistently and rapidly shut down, confirming the inhibitor's mechanism across a wide range of cancers. news-medical.net

These findings from cell line panels are crucial for patient stratification in future clinical trials, suggesting that tumors with specific molecular signatures, like high c-MYC expression, could be prioritized for treatment with CDK7/12 inhibitors.

Table 1: Examples of Cancer Cell Line Panels in CDK7 Inhibitor Screening

Panel SizeKey FindingsAssociated Cancer Types
468 Cell Lines Identified a c-MYC expression signature that confers sensitivity to CDK7 inhibition. aacrjournals.orgastx.comLung Cancer (SCLC, NSCLC) aacrjournals.org
79 Cell Lines Confirmed uniform shutdown of a core set of proliferation-driving transcription factors. news-medical.netRepresented 27 different tissue types news-medical.net

Development of In Vitro Resistance Models

A significant challenge in cancer therapy is the development of drug resistance. To proactively study and overcome this, researchers develop in vitro models of resistance by exposing cancer cell lines to a drug over an extended period. These models help to uncover the molecular mechanisms that allow cancer cells to evade the effects of the inhibitor.

The primary method for generating these models involves the continuous exposure of cancer cells to gradually increasing concentrations of the drug. crownbio.com This process selects for cells that develop mechanisms to survive and proliferate despite the presence of the inhibitor. An alternative method is pulsed treatment, where cells are exposed to the drug for a period, followed by a recovery phase, which can also select for resistant populations. crownbio.com

Detailed Research Findings: Studies on acquired resistance to the covalent CDK7/12/13 inhibitor THZ1 have successfully utilized this approach. Neuroblastoma and lung cancer cell lines were cultured with increasing concentrations of THZ1, leading to the emergence of stably resistant cell populations. nih.gov Investigation into the mechanism of resistance in these cells revealed a significant upregulation of multidrug resistance transporters, specifically ABCB1 and ABCG2. nih.gov These transporters function as efflux pumps, actively removing the drug from the cell, thereby preventing it from reaching its target kinases. nih.gov

Another potential mechanism of acquired resistance, identified through the study of a selective CDK12 degrader, involves the emergence of point mutations in the drug's target protein. harvard.edu Chronic exposure of cells to the compound led to the selection of cells with mutations in the CDK12 protein itself, which prevented the drug from binding effectively. harvard.edu This highlights that resistance can arise from both alterations in drug transport and direct changes to the molecular target.

Table 2: Methodologies for Developing In Vitro Resistance to CDK Inhibitors

MethodologyDescriptionObserved Resistance Mechanism
Dose Escalation Cancer cells are continuously exposed to gradually increasing concentrations of the inhibitor. crownbio.comUpregulation of ABC transporter drug efflux pumps (ABCB1, ABCG2). nih.gov
Chronic Exposure Long-term culture of cancer cells in the presence of the inhibitor.Emergence of point mutations in the target kinase (e.g., CDK12) that prevent drug binding. harvard.edu
Pulsed Treatment Alternating periods of drug exposure and recovery. crownbio.comCan select for various novel and complex resistance mechanisms. crownbio.com

Orthotopic and Patient-Derived Xenograft (PDX) Models

While cell lines are invaluable for initial screening, they lack the complex three-dimensional architecture and microenvironment of a real tumor. To bridge this gap, researchers use advanced animal models, such as orthotopic and patient-derived xenografts (PDX), for more clinically relevant preclinical testing.

Orthotopic Xenograft Models: In this approach, human cancer cells are implanted into the corresponding organ in an immunodeficient mouse (e.g., human lung cancer cells are implanted in the mouse lung). td2inc.com This allows the tumor to grow in a more natural microenvironment, which can influence tumor growth, metastasis, and drug response. td2inc.comtaconic.com

Patient-Derived Xenograft (PDX) Models: PDX models involve the direct implantation of fresh tumor tissue from a patient into an immunodeficient mouse. td2inc.comsemanticscholar.org These models are considered superior to traditional cell line xenografts because they maintain the cellular diversity, genetic integrity, and architectural structure of the original patient tumor. td2inc.comoaepublish.com

Detailed Research Findings: The evaluation of CDK7 inhibitors has utilized xenograft models to confirm in vivo activity. For example, the CDK7 inhibitor BS-181 was shown to impair the growth of xenograft tumors. nih.gov Similarly, the in vitro finding that SCLC and NSCLC models with high c-MYC were sensitive to CDK7 inhibition was validated in vivo, where treatment led to partial tumor regressions. aacrjournals.org

The use of orthotopic and PDX models represents the next step in rigorously evaluating compounds like this compound. These advanced models provide critical insights into how the tumor microenvironment affects drug efficacy and can more accurately predict clinical outcomes. taconic.comoaepublish.com By preserving the heterogeneity of the original patient's cancer, PDX models offer a powerful platform for testing targeted therapies and exploring mechanisms of drug resistance in a system that closely mirrors human disease. oaepublish.com

Future Directions and Unexplored Avenues in Cdk7/12 in 1 Research

Deeper Mechanistic Elucidation of CDK7/12 Inhibition

While the primary roles of CDK7 and CDK12 in phosphorylating RNA Polymerase II (Pol II) are well-established, a deeper understanding of their downstream effects is crucial for optimizing their therapeutic use. cloudfront.net

Inhibition of CDK7 and CDK12 impacts a wide array of cellular processes beyond global transcription. CDK7, as part of the CDK-activating kinase (CAK) complex, is a master regulator that directly activates other transcription-associated kinases, including CDK9, CDK12, and CDK13, by phosphorylating their T-loops. nih.govresearchgate.net This positions CDK7 at the top of a kinase cascade that governs transcription elongation and mRNA processing. nih.govresearchgate.net Consequently, inhibiting CDK7 can have indirect effects on the functions of these downstream kinases. nih.gov

Recent phosphoproteomic studies have identified hundreds of high-confidence CDK7 substrates, the majority of which are unique to CDK7 and not targeted by other transcriptional kinases. nih.govresearchgate.net A significant number of these substrates are key components of the splicing machinery, such as SF3B1 and U2AF2. nih.govmdpi.com This finding corresponds with observations of widespread and diverse mRNA splicing defects in cells treated with CDK7 inhibitors. nih.govresearchgate.net

CDK12 inhibition, on the other hand, has a more specific transcriptional consequence, leading to a decrease in the expression of long genes, a significant portion of which are involved in the DNA damage response (DDR). cloudfront.nethaematologica.org This occurs because CDK12 is critical for the proper recognition of polyadenylation sites, and its inhibition causes premature cleavage and polyadenylation, effectively shortening transcripts of genes involved in pathways like homologous recombination, including BRCA1, ATR, and FANCD2. cloudfront.netmdpi.com

KinasePrimary Role in TranscriptionKey Downstream Substrates/Pathways Affected by Inhibition
CDK7Phosphorylates Pol II CTD at Ser5/7 (Initiation), Master regulator of other CDKs. cloudfront.netwikipedia.org- CDK9, CDK12, CDK13 (activation suppressed). nih.govresearchgate.net
  • Splicing factors (e.g., SF3B1, U2AF2), leading to splicing defects. nih.govresearchgate.net
  • Transcription factors (e.g., RARα, p53). nih.govmdpi.com
  • CDK12Phosphorylates Pol II CTD at Ser2 (Elongation). cloudfront.net- DNA Damage Response (DDR) genes (e.g., BRCA1, ATR, FANCI, FANCD2), leading to suppressed expression. mdpi.com
  • Genes involved in mRNA processing and stress response. haematologica.org
  • The consequences of inhibiting CDK7/12 are not uniform across all cancer types. For instance, in triple-negative breast cancer (TNBC), high CDK7 expression is linked to a poor prognosis, and these cells are particularly sensitive to CDK7 inhibition. nih.govnih.gov Conversely, in estrogen receptor-positive (ER+) breast cancer, high expression of CDK7 components can correlate with improved outcomes. nih.gov This highlights that the dependency on these kinases can be highly context-specific, likely dictated by the underlying oncogenic drivers and transcriptional programs of a given tumor.

    In neuroblastoma, the cytotoxic effects of the CDK7/12/13 inhibitor THZ1 have been linked to the suppression of super-enhancer-driven oncogenes like MYCN. haematologica.orgfrontiersin.org However, more selective CDK7 inhibition primarily halts cell cycle progression rather than causing widespread cell death, suggesting that the potent anti-tumor effect of dual- or multi-transcriptional CDK inhibitors in this context relies on hitting multiple targets, including CDK12/13. frontiersin.org

    Novel Therapeutic Target Identification and Validation in the Context of CDK7 Inhibition

    A key future direction is leveraging the transcriptional reprogramming induced by CDK7/12 inhibition to unmask new therapeutic vulnerabilities. The suppression of DDR genes by CDK12 inhibition provides a strong rationale for synthetic lethal therapeutic strategies. mdpi.com Cancers with deficiencies in CDK12 function show increased sensitivity to PARP1/2 inhibitors, as the cells can no longer effectively repair DNA damage. aacrjournals.org This suggests that CDK12 inhibition could sensitize tumors to PARP inhibitors, creating a powerful combination therapy. aacrjournals.orgharvard.edu

    Other synthetic lethal interactions have been described with MYC-driven cancers and in combination with CHK1 inhibition. haematologica.org The dependency of many cancers on the continuous high-level transcription of key oncogenes, often driven by super-enhancers, makes them particularly vulnerable to transcriptional CDK inhibitors. nih.govhaematologica.org Therefore, future research will likely focus on identifying specific genetic or cellular contexts that confer heightened sensitivity to CDK7/12 inhibition, thereby validating new patient populations for treatment.

    Advanced Preclinical Combination Rationales and Resistance Prevention Strategies

    Building on the concept of synthetic lethality, extensive preclinical research is underway to identify effective combination therapies. The goal is to enhance the anti-tumor activity of Cdk7/12-IN-1 and preemptively counter resistance mechanisms.

    Several promising combination strategies have emerged:

    With PARP Inhibitors: As noted, inhibiting CDK12 compromises the DDR pathway, creating a synthetic lethal vulnerability with PARP inhibitors like olaparib (B1684210). aacrjournals.orgharvard.edu

    With BET Inhibitors: Combining CDK7 inhibitors (like SY-5609) with BET inhibitors (like OTX015) has shown synergistic lethality in models of advanced myeloproliferative neoplasms and acute myeloid leukemia (MPN-sAML). confex.comnih.govresearchgate.net This combination can overcome resistance to BET inhibitors by suppressing oncogenic transcriptional programs. frontiersin.org

    With Topoisomerase I Inhibitors: In small-cell lung cancer (SCLC), CDK7 inhibition with THZ1 was found to be synergistically cytotoxic with the topoisomerase I inhibitor topotecan. nih.gov The mechanism involves the CDK7 inhibitor inducing the degradation of Pol II, which prevents the repair of DNA damage caused by topotecan. nih.gov

    With EGFR Inhibitors: In non-small cell lung cancer (NSCLC) models with acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), CDK7 inhibitors can overcome resistance associated with the epithelial-to-mesenchymal transition (EMT). researchgate.netnih.gov

    A significant challenge for covalent inhibitors is acquired resistance. One major mechanism is the upregulation of multidrug resistance transporters, such as ABCB1 (MDR1) and ABCG2, which actively pump the drug out of the cell. haematologica.orgnih.gov This has been observed in neuroblastoma and lung cancer models resistant to THZ1. nih.gov Another potential resistance mechanism is the acquisition of point mutations in the kinase domain of CDK12 that prevent the inhibitor from binding. harvard.edu Future strategies must focus on developing inhibitors that are not substrates for these efflux pumps or designing combination therapies that also target these resistance pathways. nih.gov

    Combination Agent ClassRationaleCancer Model(s)Reference
    PARP Inhibitors (e.g., Olaparib)CDK12 inhibition suppresses DNA Damage Response (DDR) genes, creating synthetic lethality.Ovarian Cancer, T-cell Acute Lymphoblastic Leukemia aacrjournals.orgharvard.edu
    BET Inhibitors (e.g., JQ1, OTX015)Synergistic suppression of oncogenic transcription and super-enhancers.Neuroblastoma, Acute Myeloid Leukemia frontiersin.orgnih.gov
    Topoisomerase I Inhibitors (e.g., Topotecan)CDK7i prevents repair of TOP1-induced DNA damage by promoting Pol II degradation.Small-Cell Lung Cancer nih.gov
    EGFR InhibitorsOvercomes EMT-mediated resistance to EGFR-TKIs.Non-Small Cell Lung Cancer researchgate.netnih.gov

    Investigation of this compound in Non-Oncological Disease Models

    While the primary focus of CDK7/12 inhibitor research is oncology, the fundamental roles of these kinases in transcription suggest potential applications in other diseases. Research in this area is still nascent. However, studies have indicated that the CDK7-cyclin H-MAT1 complex plays a role in the differentiation of embryonic stem cells. wikipedia.org The depletion of cyclin H, a key partner for CDK7, leads to stem cell differentiation. This suggests that modulating CDK7 activity could be a strategy for influencing cell fate, a concept with potential relevance for regenerative medicine or developmental disorders. Further investigation is needed to explore the viability of targeting CDK7/12 in non-cancerous proliferative diseases or inflammatory conditions where transcriptional regulation is dysregulated.

    Development of Predictive Biomarkers for this compound Sensitivity in Preclinical Models

    To translate the promise of CDK7/12 inhibitors into clinical success, robust predictive biomarkers are needed to identify patients most likely to respond. Several candidates are under investigation in preclinical models:

    CDK12 Expression/Mutation Status: Given that CDK12 loss sensitizes cells to PARP inhibitors, low CDK12 expression or inactivating mutations could serve as a biomarker to select patients for combination therapy. mdpi.comaacrjournals.org

    CDK7 Expression: High expression of CDK7 is a negative prognostic biomarker in several cancers, including NSCLC, gastric cancer, and ovarian cancer. nih.govfrontiersin.orgnih.gov However, there is not yet clear evidence that high CDK7 protein expression directly correlates with increased sensitivity to its inhibitors across all cancer types. nih.govfrontiersin.org

    CITED2 Expression: In breast cancer cell lines, basal protein expression of the transcriptional coactivator CITED2 was found to significantly correlate with sensitivity to the CDK7 inhibitor THZ1, suggesting it could be explored as a predictive biomarker in this context. nih.gov

    Super-Enhancer Landscapes: Cancers that are highly dependent on super-enhancer-driven transcription of key oncogenes (e.g., MYC, RUNX1) may be inherently more sensitive to transcriptional CDK inhibition. nih.govhaematologica.org

    Future work will involve validating these candidate biomarkers in a wider range of preclinical models and, eventually, in clinical trials to ensure that potent drugs like this compound can be deployed with maximum precision and efficacy.

    Q & A

    Q. What experimental approaches are recommended to validate the selectivity of CDK7/12-IN-1 across kinase family members?

    To confirm selectivity, researchers should employ kinase profiling assays using recombinant CDK isoforms (e.g., CDK2, CDK9) and compare IC50 values. For example, this compound exhibits IC50s of 3 nM (CDK7) and 277 nM (CDK12), but testing against CDK9 (IC50 >1,000 nM) can clarify off-target risks. Use ATP-competitive binding assays and cellular validation via Western blotting for phosphorylation status of downstream targets like RNA polymerase II (e.g., pSer2/5/7) .

    Q. How should researchers design in vitro assays to assess the inhibitory potency of this compound?

    Standardize assays using recombinant CDK7/12 enzymes in ATP-competitive kinase activity assays (e.g., radiometric or fluorescence-based). Include positive controls (e.g., THZ1 for CDK7) and negative controls (DMSO vehicle). Optimize substrate concentrations (e.g., histone H1 for CDK7) and pre-incubation times to account for compound-binding kinetics. Triplicate measurements and dose-response curves (10-dose IC50) are critical for reproducibility .

    Q. What are the critical parameters to include when reporting this compound treatment conditions in preclinical studies?

    Report the following:

    • Dosage : Range (e.g., 10–500 nM in vitro; 10–50 mg/kg in vivo).
    • Vehicle : Solubility-optimized solutions (e.g., 5% DMSO + 30% PEG-300).
    • Controls : Untreated, vehicle-only, and comparator inhibitors (e.g., THZ1).
    • Assay duration : Time-course data to capture acute vs. chronic effects.
    • Purity : >98% (HPLC-validated) to exclude batch variability .

    Advanced Research Questions

    Q. What strategies can mitigate off-target effects observed in cellular models treated with this compound?

    • Genetic validation : Combine siRNA-mediated CDK7/12 knockdown with inhibitor treatment to confirm on-target effects.
    • Proteomic profiling : Use mass spectrometry to identify off-target kinase engagement.
    • Structural optimization : Modify the pyridine or pyrrolidine moieties to enhance CDK7/12 binding specificity .

    Q. How can researchers reconcile discrepancies between in vitro IC50 values and cellular efficacy data for this compound?

    Discrepancies often arise from:

    • Cellular permeability : Measure intracellular compound concentration via LC-MS.
    • Protein binding : Use serum-shifted assays to account for albumin binding.
    • Metabolic stability : Evaluate hepatic microsomal stability (e.g., mouse/human liver microsomes). Adjust dosing regimens or use prodrug formulations to bridge in vitro-in vivo gaps .

    Q. What computational methods are suitable for predicting the binding mode of this compound to CDK7/12?

    • Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of CDK7/12 (PDB: 6XDG for CDK7).
    • Molecular dynamics (MD) : Simulate binding stability (50–100 ns trajectories) to assess hydrogen bonding and hydrophobic interactions.
    • Free-energy calculations : Apply MM-GBSA to quantify binding affinities .

    Q. How can PROTAC derivatives of this compound be developed to enhance target degradation efficiency?

    • Linker design : Attach this compound to E3 ligase ligands (e.g., VHL or cereblon) via polyethylene glycol (PEG) or alkyl linkers.
    • Degradation validation : Use Western blotting to measure CDK7/12 protein levels post-treatment (e.g., 24–72 hours).
    • Ternary complex assays : Confirm PROTAC-induced CDK7/12-E3 ligase interactions via SPR or NanoBRET .

    Methodological Considerations

    • Data contradiction analysis : When conflicting results arise (e.g., variable IC50s across studies), verify assay conditions (ATP concentration, pH) and compound purity. Cross-validate with orthogonal methods (e.g., CETSA for target engagement) .
    • Ethical compliance : For in vivo studies, adhere to institutional guidelines (e.g., IACUC protocols for tumor xenograft models) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.